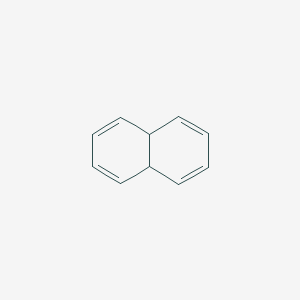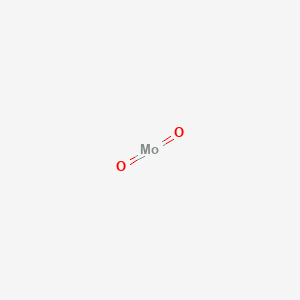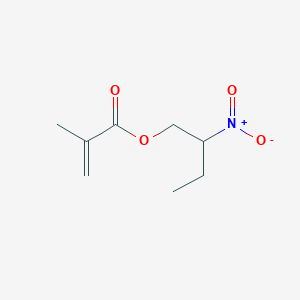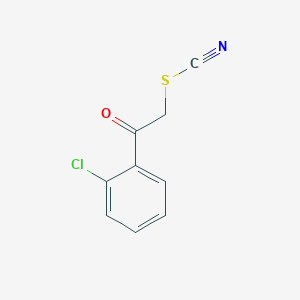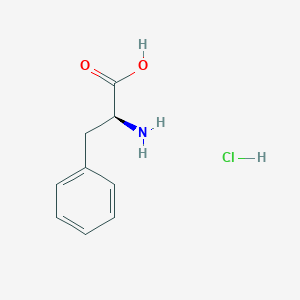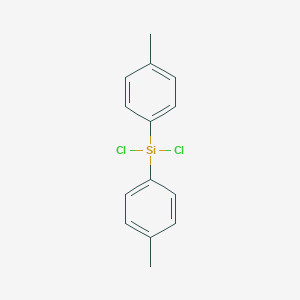
Dichloro-bis(4-methylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dichlorosilane compounds often involves the reaction of chlorosilanes with organic substrates. For example, the synthesis of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane was achieved by reacting a benzo[e][1,3]oxazin derivative with bis(chloromethyl)dichlorosilane . This suggests that dichloro-bis(4-methylphenyl)silane could potentially be synthesized through a similar pathway, using a 4-methylphenyl derivative and an appropriate dichlorosilane precursor.
Molecular Structure Analysis
The molecular structure of dichlorosilane compounds can be complex and exhibit interesting stereochemical properties. For instance, bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane was found to have a pentacoordinate silicon atom in solution, indicating a dynamic stereochemistry . This information could be relevant to dichloro-bis(4-methylphenyl)silane, as it may also exhibit stereochemical non-rigidity depending on its molecular environment.
Chemical Reactions Analysis
The reactivity of dichlorosilane compounds with aromatic substrates can lead to a variety of products. For example, subvalent silicon species generated from dichlorosilanes reacted with benzene to form aryl substituted aminosilanes and bis(aminosilanyl)phenylenes . This demonstrates the potential for dichloro-bis(4-methylphenyl)silane to undergo similar insertion reactions into C-H bonds of aromatic compounds, leading to a range of organosilicon products.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorosilane compounds can be influenced by the presence of different substituents. The study of silanes containing two triflate groups revealed that the reactivity of these compounds with nucleophiles like alcohols and amines varies depending on the presence of mono- or ditriflate groups . Although dichloro-bis(4-methylphenyl)silane does not contain triflate groups, this information highlights the importance of substituents in determining the reactivity and properties of dichlorosilane compounds.
科学的研究の応用
1. Silane Coupling Agents in Polymer Composites
- Application Summary: Silane coupling agents are used to improve the interfacial adhesive strength, water treatment, and coatings in polymer composites . They introduce functional groups onto the surfaces of particles, improving adhesion at the inorganic/polymer interface .
- Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The modification of aggregated surface along with asphalt binder excel their properties .
- Results: The results showed that increasing coupling agents by a maximum of 2 wt% enhanced mechanical behavior (including flexural and tensile strengths), thermal stability and increased crystallinity of the composites . Moreover, water absorption and thickness swelling of composite materials declined .
2. Hydrosilyl-Functional Polysiloxanes
- Application Summary: Hydrosilyl-functional polysiloxanes, such as poly (methylhydrosiloxanes) (PMHS), are used in the technology of silicones and modifications of different polymers . They are also used in materials science for the manufacture of materials with better properties .
- Methods of Application: A Si-H bond is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers in order to protect their shape . They are especially used for addition of different organic groups to silicon atom, e.g. via hydrosilylation or nucleophilic substitution reactions .
- Results: The Si-H group was often linked to conventional organic polymers in order to modify their properties . The structures of these polymers are often expressed by abbreviated formulas .
3. Synthesis of Phosphonium Building Blocks
- Application Summary: Dichloro-bis(4-methylphenyl)silane is used in the synthesis of bis(4-ethynyl)phenylphosphine (141), a precursor of phosphonium building blocks for the design of phosphorus-containing oligomers .
- Methods of Application: Trichlorosilane in the presence of tertiary amines (such as triethylamine, pyridine, tributylamine or diisopropylethylamine) is used for the synthesis .
- Results: This method provides a convenient route to phosphonium building blocks, which can be used to design phosphorus-containing oligomers .
4. Silylating Agent in Homocoupling Reactions
- Application Summary: Dimethylphenylsilane is used as a silylating agent in homocoupling reactions to produce well-defined polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, silylating agents are used to protect reactive groups during synthetic procedures .
- Results: The use of dimethylphenylsilane in homocoupling reactions allows for the production of well-defined polymers .
5. Amino-Silanized Surfaces
- Application Summary: Amino-silanized surfaces are used in many laboratories and in industrial processes such as synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers .
- Methods of Application: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles . Silane coupling agent contains both organic functional and alkoxy groups in one molecule .
- Results: The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
6. Reagent for Enol Ether Synthesis
- Application Summary: Dimethylphenylsilane is used as a reagent for enol ether synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, silylating agents are used to protect reactive groups during synthetic procedures .
- Results: The use of dimethylphenylsilane in enol ether synthesis allows for the production of well-defined polymers .
特性
IUPAC Name |
dichloro-bis(4-methylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAHXNQYHZPMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374456 |
Source


|
| Record name | Dichloro-bis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-bis(4-methylphenyl)silane | |
CAS RN |
18414-38-5 |
Source


|
| Record name | Dichloro-bis(4-methylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

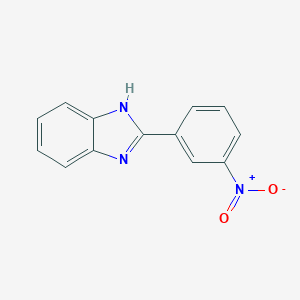
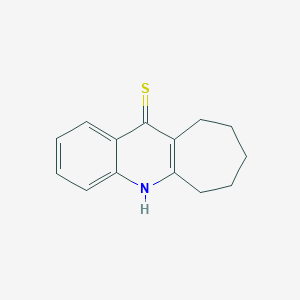
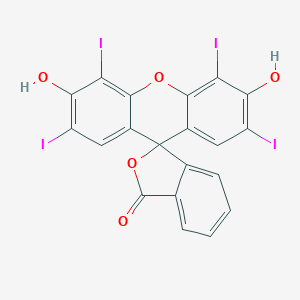
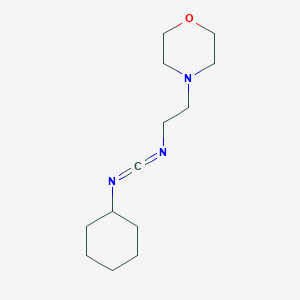
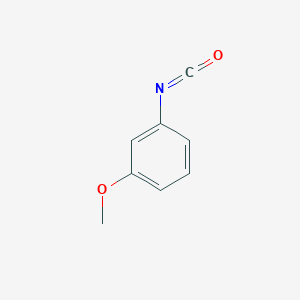
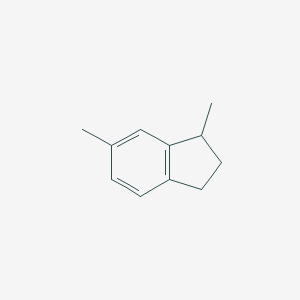
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
